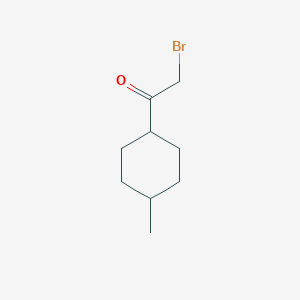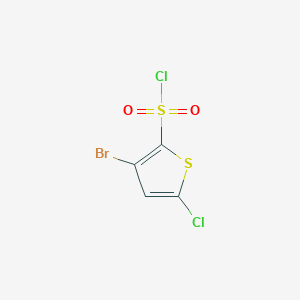
4-Ethylsalicylaldehyde
Descripción general
Descripción
4-Ethylsalicylaldehyde is a chemical compound with the molecular formula C9H10O2 . It is also known by other names such as 4-Ethyl-2-hydroxybenzaldehyde and Benzaldehyde, 4-ethyl-2-hydroxy- . The molecular weight of this compound is 150.17 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Ethylsalicylaldehyde consists of 21 bonds in total, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
4-Ethylsalicylaldehyde has a molecular weight of 150.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It also has a Topological Polar Surface Area of 37.3 Ų, a Heavy Atom Count of 11, and a Complexity of 134 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Salicylaldehyde, a compound similar to 4-Ethylsalicylaldehyde, is known for its antimicrobial properties . It’s used in the post-harvest preservation of fruits and vegetables . The compound is encapsulated within a carrier to control its release, especially when applied in modified atmosphere and active packaging applications .
Food Preservation
Hexanal and salicylaldehyde, which are similar to 4-Ethylsalicylaldehyde, are naturally-occurring antimicrobial volatiles from edible plants . They’re known for their efficacy in post-harvest preservation of fruits and vegetables . These volatiles must be encapsulated within a carrier to control their release .
Synthesis of Schiff Bases
4-Ethylsalicylaldehyde can be used in the synthesis of Schiff bases . Schiff bases, formed in the reaction of aromatic or heteroaromatic substances’ primary amine with aldehyde or ketone, are a significant class of compounds in medicinal and pharmaceutical chemistry .
Antifungal Applications
Schiff bases, which can be synthesized using 4-Ethylsalicylaldehyde, have been shown to have antifungal activities . They are interesting moieties for the design of antimicrobial agents .
Antitumor Activities
Schiff bases derived from salicylaldehyde are highly effective in pancreas and cervical cancer cells . This suggests that 4-Ethylsalicylaldehyde, being similar to salicylaldehyde, could potentially be used in the synthesis of antitumor agents .
Antibacterial Applications
Schiff bases, which can be synthesized using 4-Ethylsalicylaldehyde, have been shown to have antibacterial activities . They are a significant class of compounds in medicinal and pharmaceutical chemistry .
Safety and Hazards
Propiedades
IUPAC Name |
4-ethyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLSRUKZUYUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437026 | |
| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylsalicylaldehyde | |
CAS RN |
161876-64-8 | |
| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



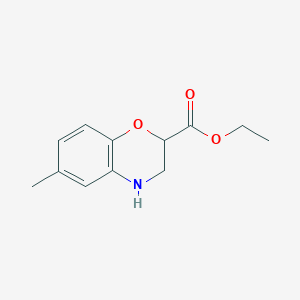

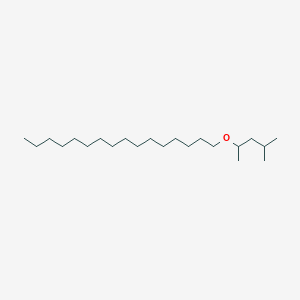
![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
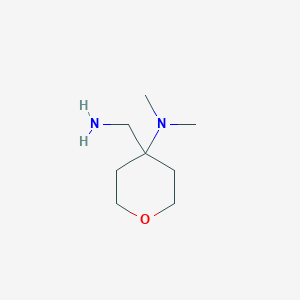
![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)

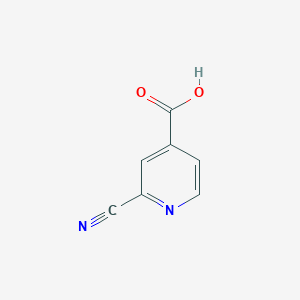

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
